Chloridazon

Overview

Description

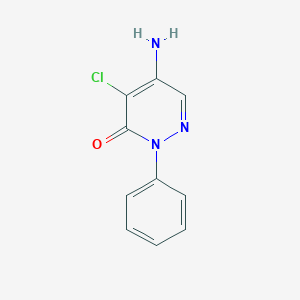

Pyrazon: is a chemical compound with the molecular formula C10H8ClN3O . . Pyrazon is primarily used as a herbicide, particularly effective in controlling weeds in sugar beet crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Pyrazon can be synthesized through various methods. One common route involves the reaction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with ammonia . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of pyrazon.

Industrial Production Methods: : In industrial settings, pyrazon is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .

Chemical Reactions Analysis

Oxidation via Advanced Oxidation Processes (AOPs)

Chloridazon reacts with hydroxyl radicals (- OH) generated in Fenton, photo-Fenton, and UV/H₂O₂ systems, leading to structural degradation .

Key Reaction Pathways

- Hydroxylation : - OH attacks the phenyl ring, forming hydroxylated intermediates .

- Azo Bond Cleavage : The N–Cl bond breaks, producing desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC) .

- Ring Opening : Further oxidation yields pyridazine-3,4,5-trione and oxaluric acid .

Optimal Conditions for Degradation

| Process | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | pH | Temp (°C) | Removal Efficiency (%) |

|---|---|---|---|---|---|

| Fenton | 7.5 | 50 | 3 | 20 | >99.9 |

| Photo-Fenton | 5 | 50 | 3 | 20 | >99.9 |

| UV/H₂O₂ | - | 50 | 3 | 20 | >99.9 |

| Data derived from batch experiments . |

Environmental Degradation in Soil

This compound degrades microbially in soil via first-order kinetics, with half-lives (DT₅₀) influenced by adjuvants .

Degradation Kinetics

| Treatment | DT₅₀ (Days) | Rate Constant (k, day⁻¹) | R² |

|---|---|---|---|

| This compound alone | 35.5 | 0.0195 | 0.984 |

| This compound + oil adjuvant | 48.1 | 0.0144 | 0.990 |

| This compound + surfactant | 44.2 | 0.0157 | 0.991 |

| Data from soil incubation studies . |

- Mechanism : Hydrolysis and microbial dechlorination dominate, forming DPC as the primary metabolite .

Adsorption and Surface Reactions

Graphene oxide (GO) adsorbs this compound via hydrophobic interactions and hydrogen bonding, with a capacity of 67.2 g/kg .

Adsorption Isotherm Parameters

Metabolite Formation and Isotopic Fractionation

This compound transforms into stable metabolites, detectable via compound-specific isotope analysis (CSIA) .

Key Metabolites

- Desphenyl-chloridazon (DPC) : Formed via dechlorination (δ¹³C = −28.5‰, δ¹⁵N = +4.2‰) .

- Methyl-desphenyl-chloridazon (MDPC) : Methylation of DPC enhances persistence .

Environmental Impact

Thermal and Hydrolytic Stability

This compound remains stable under ambient conditions but degrades at elevated temperatures (>40°C) or acidic pH .

Temperature-Dependent Degradation

| Temp (°C) | Degradation Rate (k, h⁻¹) |

|---|---|

| 10 | 0.0032 |

| 40 | 0.0218 |

| Higher temperatures accelerate - OH-mediated breakdown . |

Scientific Research Applications

Environmental Remediation

Recent studies have highlighted the effectiveness of graphene-based materials in remediating chloridazon and its metabolites from contaminated water sources.

- Graphene Oxide Adsorption : Research indicates that graphene oxide exhibits a high adsorption capacity for this compound, with values reaching up to under specific conditions. The adsorption is primarily driven by hydrophobic interactions and hydrogen bonding .

- Mechanisms of Action : The underlying mechanisms of adsorption were elucidated using X-ray photoelectron spectroscopy, confirming that this compound binds more effectively to graphene oxide compared to its metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon .

- Case Study : A study conducted on the removal percentages of this compound and its metabolites demonstrated significant efficiency in reducing concentrations in aqueous environments through batch adsorption experiments .

Agricultural Applications

This compound is widely utilized in agriculture for weed management:

- Weed Control : It inhibits photosynthesis in annual broadleaf weeds, making it a valuable tool for farmers aiming to protect crop yields .

- Pesticide Mixtures : this compound is often used in combination with other herbicides such as phenmedipham and desmedipham to enhance its effectiveness against a broader spectrum of weeds .

Monitoring and Impact Studies

Monitoring the environmental presence of this compound and its metabolites is crucial for assessing ecological impacts:

- Groundwater Studies : Research has shown that this compound and its metabolites can be detected in groundwater systems, raising concerns about their persistence and potential effects on water quality .

- Aquaculture Systems : Studies involving aquaculture biofilters have examined the impact of this compound on microbial communities essential for nutrient cycling, indicating potential disruptions caused by pesticide runoff .

Data Summary Table

Mechanism of Action

Pyrazon exerts its herbicidal effects by inhibiting the photosynthesis process in plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to plant cells, ultimately causing the death of the weed .

Comparison with Similar Compounds

Similar Compounds

Chloridazon: Another pyridazinone herbicide with similar applications in agriculture.

Phenazone: A compound with a similar chemical structure but used primarily as an analgesic.

Uniqueness: : Pyrazon is unique in its selective herbicidal activity, making it particularly effective in controlling weeds in sugar beet crops without harming the crop itself. Its specific mechanism of action targeting photosystem II sets it apart from other herbicides .

Biological Activity

Chloridazon is a pyridazinone herbicide widely used in agriculture for controlling weeds. Its biological activity has been the subject of various studies, particularly concerning its effects on aquatic organisms and its biochemical interactions. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and environmental impact.

- Chemical Formula : C10H8ClN3O

- Molecular Weight : 223.64 g/mol

- CAS Number : 15546-11-7

This compound is characterized by its chlorinated aromatic structure, which contributes to its herbicidal properties. It acts primarily by inhibiting photosynthesis in target plants.

This compound's primary mechanism involves interference with the electron transport chain in photosynthesis, leading to the disruption of energy production in plants. Additionally, studies have shown that this compound can interact with DNA, potentially causing genotoxic effects. For instance, a study indicated that this compound interacts with double-stranded DNA (ds-DNA), suggesting a potential for mutagenic activity .

Aquatic Organisms

Research has highlighted the harmful effects of this compound on aquatic life. A notable study examined the chronic exposure of adult signal crayfish to this compound and its metabolite, this compound-desphenyl. The findings revealed significant alterations in biochemical parameters:

- Increased Levels of Biochemical Markers :

- Glucose (GLU)

- Lactate (LACT)

- Alanine aminotransferase (ALT)

- Aspartate aminotransferase (AST)

These markers were significantly elevated in the haemolymph of crayfish exposed to this compound at concentrations as low as 2.7 µg/L .

- Oxidative Stress Indicators :

Terrestrial Organisms

This compound also poses risks to terrestrial organisms. Its acute toxicity varies based on exposure routes:

- Oral LD50 : Ranges from 500 to 2000 mg/kg for solids.

- Dermal LD50 : Varies between 1000 and 4000 mg/kg for liquids .

Environmental Persistence

This compound exhibits a long half-life in aquatic environments, often persisting for hundreds of days. This persistence raises concerns regarding its accumulation in ecosystems and potential long-term ecological impacts. The compound can be detected year-round in aquatic systems, even with infrequent applications .

Case Study 1: Crayfish Exposure

A study conducted on signal crayfish revealed that chronic exposure to this compound led to significant biochemical changes over a 30-day period. Key findings included:

| Parameter | Control | This compound Exposure (2.7 µg/L) |

|---|---|---|

| GLU (mg/dL) | X | Y (p < 0.01) |

| LACT (mg/dL) | X | Y (p < 0.01) |

| ALT (U/L) | X | Y (p < 0.01) |

| AST (U/L) | X | Y (p < 0.01) |

Note: Specific values for control and exposure groups were not provided in the source but are essential for comparative analysis.

The study concluded that both this compound and its metabolite exert harmful effects on crayfish physiology and biochemistry.

Case Study 2: Soil Degradation

Another investigation focused on the degradation rate of this compound in soil when combined with various adjuvants. The results indicated that certain adjuvants could enhance the breakdown of this compound, potentially reducing its environmental impact .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting Chloridazon and its transformation products (TPs) in environmental samples?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for identifying this compound and its TPs, such as desphenyl-chloridazon and methyl-desphenyl-chloridazon. Validation should include fragmentation pattern matching (e.g., m/z 116.99759 for TP1) and comparison with reference standards. For soil and water matrices, solid-phase extraction (SPE) is critical to reduce interference . In leaching studies, mass balance analyses (comparing recovered herbicide in leachate vs. soil) are essential to quantify retention efficiency .

Q. How do environmental factors influence the degradation pathways of this compound in agricultural soils?

Methodological Answer: Degradation kinetics depend on soil texture, organic matter content, and microbial activity. Controlled experiments should measure half-life (T50) under varying pH and moisture conditions. Use isotopic labeling (e.g., ¹⁴C-Chloridazon) to track mineralization vs. bound residue formation. Persistence of TPs like desphenyl-chloridazon requires long-term monitoring (e.g., 3+ years post-application) due to their resistance to hydrolysis .

Q. What experimental approaches are used to assess this compound's impact on non-target soil microorganisms?

Methodological Answer: Employ microbial biomass carbon (MBC) assays and enzyme activity tests (e.g., dehydrogenase, urease) to evaluate acute toxicity. For chronic effects, conduct metagenomic sequencing to track shifts in bacterial/fungal communities. Dose-response studies should compare field-relevant concentrations (e.g., 3 kg/ha) against controls, with repeated sampling over 30–60 days .

Advanced Research Questions

Q. How can experimental designs optimize controlled-release formulations (CRFs) to minimize this compound leaching while maintaining herbicidal efficacy?

Methodological Answer: Formulate CRFs using lignin-polyethylene glycol matrices coated with ethylcellulose (EC) and dibutylsebacate (DBS). Test leaching in columns packed with soils of varying textures (e.g., sandy vs. clay-loam). Measure release kinetics (T50) and correlate with herbicide availability in soil over time. Compare CRF performance against technical-grade this compound using ANOVA with post-hoc Tukey tests .

Q. How can researchers reconcile contradictory data on the environmental risks of this compound TPs across different water systems?

Methodological Answer: Conduct suspect screening in surface water, groundwater, and porewater using LC-HRMS to quantify TP prevalence. Confounders like historical application patterns (e.g., sugar beet vs. non-target crops) and hydrological connectivity must be modeled. Use geographic information systems (GIS) to overlay detection hotspots with land-use data .

Q. What statistical models are most effective for analyzing the dose-response relationship of this compound in weed control trials?

Methodological Answer: Fit non-linear regression models (e.g., log-logistic) to dose-response curves. For field trials, incorporate random effects for spatial variability. Use Bayesian hierarchical models to account for uncertainties in weed density measurements. Validate models with cross-tabulated efficacy data (e.g., % control of Sinapis arvensis at 3 kg/ha) .

Q. How does application timing (pre- vs. post-emergence) affect this compound's bioavailability and weed suppression efficacy?

Methodological Answer: Compare pre-emergence (soil-incorporated) and post-emergence (foliar) applications in randomized block designs. Measure soil residual levels via LC-MS/MS at 7-day intervals. Efficacy is assessed using weed biomass reduction ratios and ED₅₀ values. Covariates like rainfall post-application must be recorded to adjust for leaching variability .

Q. What advanced techniques validate the presence of this compound TPs in complex water matrices?

Methodological Answer: Combine suspect screening with fragmentation tree analysis using tools like MetFrag. Confirm TP identity via ion ratio consistency (e.g., m/z 130.00550 for TP2) and retention time alignment with reference standards. For regulatory compliance, perform recovery tests in spiked samples at concentrations near the limit of quantification (LOQ) .

Q. How can researchers design studies to evaluate synergistic effects between this compound and adjuvant herbicides?

Methodological Answer: Use factorial designs testing this compound with herbicides like metribuzin or phenmedipham. Apply Colby’s multiplicative model to assess synergy: if observed efficacy > expected (E = X + Y – XY/100), the combination is synergistic. Monitor phytotoxicity on non-target crops (e.g., sugar beet) using chlorophyll fluorescence imaging .

Q. What frameworks ensure rigorous formulation of this compound-related research questions?

Methodological Answer: Apply the P-E/I-C-O framework:

- P opulation: Target weeds (e.g., Sonchus arvensis) and soil/water systems.

- E xposure: Application rate, formulation type (CRF vs. technical).

- C omparison: Controls (untreated plots) or alternative herbicides.

- O utcome: Weed biomass reduction, TP detection levels.

Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

IUPAC Name |

5-amino-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYKTKDBLFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034872 | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |

| Record name | SID47202885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54 g/cu cm at 20 °C | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

1698-60-8 | |

| Record name | Chloridazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloridazon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloridazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.